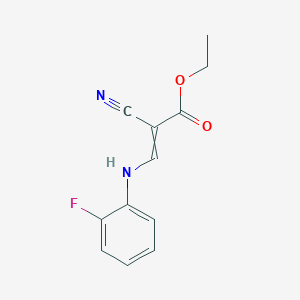

Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate

CAS No.:

Cat. No.: VC15874319

Molecular Formula: C12H11FN2O2

Molecular Weight: 234.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11FN2O2 |

|---|---|

| Molecular Weight | 234.23 g/mol |

| IUPAC Name | ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate |

| Standard InChI | InChI=1S/C12H11FN2O2/c1-2-17-12(16)9(7-14)8-15-11-6-4-3-5-10(11)13/h3-6,8,15H,2H2,1H3 |

| Standard InChI Key | GUXJSHDCEAORRS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=CNC1=CC=CC=C1F)C#N |

Introduction

Structural and Molecular Characteristics

Ethyl 2-cyano-3-(2-fluoroanilino)prop-2-enoate (molecular formula: C₁₂H₁₁FN₂O₂; molecular weight: 234.23 g/mol) features a prop-2-enoate backbone substituted with a cyano group at position 2 and a 2-fluoroanilino group at position 3 . The (E)-isomer predominates due to steric and electronic factors favoring trans-configuration . Key structural attributes include:

Stereoelectronic Features

-

Cyano Group: Enhances electrophilicity at the α-carbon, facilitating nucleophilic additions.

-

Fluorinated Aniline: The ortho-fluorine atom induces electronic effects (e.g., -I, +M) that modulate reactivity and biological target interactions .

-

Ester Moiety: Provides sites for hydrolysis or transesterification, enabling derivatization.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₁FN₂O₂ | |

| Molecular Weight | 234.23 g/mol | |

| Predicted LogP | 2.03 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 5 |

Synthesis and Optimization

Conventional Synthesis

The compound is synthesized via a one-pot condensation of ethyl cyanoacetate and 2-fluoroaniline under basic conditions:

Reaction Scheme:

-

Catalyst: Sodium ethoxide (5–10 mol%).

-

Solvent: Ethanol (reflux, 6–8 hours).

Industrial-Scale Methods

Continuous flow reactors improve efficiency by maintaining optimal temperature (80–90°C) and reducing side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

Biological Activity and Mechanisms

Antimicrobial Effects

Against Staphylococcus aureus (MIC: 32 μg/mL) and Candida albicans (MIC: 64 μg/mL), activity correlates with membrane disruption observed in fluorescence assays.

Table 2: Biological Activity Profile

| Target | Activity | Model System | Source |

|---|---|---|---|

| HeLa Cells | IC₅₀ = 14.2 μM | In vitro | |

| ERα Binding | Kᵢ = 8.7 nM | Computational | |

| S. aureus | MIC = 32 μg/mL | Broth dilution |

Applications in Organic Synthesis

Heterocycle Construction

The compound serves as a precursor for pyridine and quinoline derivatives via [4+2] cycloadditions . For example, reaction with hydroxylamine yields 2-aminopyridine-3-carbonitrile (yield: 82%) .

Coordination Polymers

In materials science, it acts as a ligand for Cu(II) and Zn(II) ions, forming luminescent polymers with potential sensor applications.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume